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molecular formula C9H10N2O3 B8367560 3-Amino-6-methoxymethoxy-1,2-benzisoxazole CAS No. 157368-83-7

3-Amino-6-methoxymethoxy-1,2-benzisoxazole

Cat. No. B8367560
M. Wt: 194.19 g/mol
InChI Key: QRVRVKIVBWIVBW-UHFFFAOYSA-N
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Patent
US06046203

Procedure details

To a stirred solution of acetophydroxamic acid (3.88 g) in N,N-dimethylformamide (DMF) (120 ml) was added potassium tertiarybutoxide (tBuOK) (5.80 g) under N2. After one hour of stirring 2-fluoro-4-(methoxymethoxy)-benzonitrile (6.0 g) was added. Stirring continued for 16 hours. TLC (silica gel) in 10% acetone/CHCl3 showed the presence of starting material. An additional 1 equivalent of acetohydroxamic acid and tBuOK were added in DMF (120 ml). After one hour the reaction was diluted with EtOAc (2 l), filtered, washed filtrate with brine (4×11), dried (MgSO4), and concentrated in vacuo. Flash column chromatography (silica gel) was performed eluting with 2.5% acetone/CH2Cl2 solution affording 8.1 g of the product, m.p. 88-89° C.
[Compound]
Name
acid
Quantity
3.88 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
Name
acetone CHCl3
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].F[C:8]1[CH:15]=[C:14]([O:16][CH2:17][O:18][CH3:19])[CH:13]=[CH:12][C:9]=1[C:10]#[N:11].C([NH:23][OH:24])(=O)C>CN(C)C=O.CC(C)=O.C(Cl)(Cl)Cl.CCOC(C)=O>[NH2:11][C:10]1[C:9]2[CH:12]=[CH:13][C:14]([O:16][CH2:17][O:18][CH3:19])=[CH:15][C:8]=2[O:24][N:23]=1 |f:0.1,5.6|

Inputs

Step One
Name
acid
Quantity
3.88 g
Type
reactant
Smiles
Name
Quantity
5.8 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1)OCOC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)O[K]
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
acetone CHCl3
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C.C(Cl)(Cl)Cl
Step Five
Name
Quantity
2 L
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed filtrate with brine (4×11)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
Flash column chromatography (silica gel) was performed eluting with 2.5% acetone/CH2Cl2 solution

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=NOC2=C1C=CC(=C2)OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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